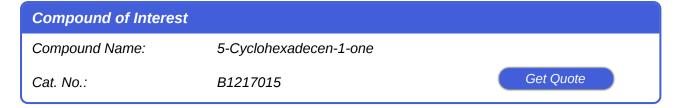


Spectroscopic Profile of 5-Cyclohexadecen-1one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic musk, **5-Cyclohexadecen-1-one**. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Cyclohexadecen-1-one**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~210 - 220	C=O (Ketone)
~125 - 135	=C-H (Alkene)
~40 - 50	-CH ₂ -C=O
~20 - 35	-CH ₂ - (Aliphatic chain)



Note: Experimentally obtained ¹³C NMR data from a public database is referenced, though specific peak assignments are not detailed in the available literature. The chemical shifts presented are based on typical values for the respective functional groups.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~5.2 - 5.4	Multiplet	=C-H (Alkene)
~2.2 - 2.5	Multiplet	-CH ₂ -C=O
~1.9 - 2.1	Multiplet	-CH ₂ -C=C-
~1.2 - 1.6	Multiplet	-CH ₂ - (Aliphatic chain)

Note: A detailed experimental ¹H NMR spectrum with precise chemical shifts and coupling constants for **5-Cyclohexadecen-1-one** is not readily available in the public domain. The values presented are estimations based on the chemical structure and known ranges for similar compounds.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1650	Medium	C=C stretch (alkene)
~1460	Medium	C-H bend (alkane)

Note: The availability of a vapor phase IR spectrum has been noted. The provided data is based on characteristic absorption frequencies for the functional groups present in **5-Cyclohexadecen-1-one**.

Table 3: Mass Spectrometry (MS) Data



Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Proposed Fragment
236	Low	[M]+
221	Moderate	[M - CH ₃] ⁺
207	Moderate	[M - C₂H₅] ⁺
193	Moderate	[M - C ₃ H ₇] ⁺
81	High	
67	High	_
55	Base Peak	_
41	High	

Note: The molecular ion peak at m/z 236 is consistent with the molecular weight of **5-Cyclohexadecen-1-one** (236.39 g/mol). The fragmentation pattern is characteristic of a largering ketone with an alkene functionality.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyclohexadecen-1-one in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.



- Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
 - Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if desired.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the signals in the ¹H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of neat 5-Cyclohexadecen-1-one between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Attenuated Total Reflectance (ATR): Apply a small amount of the liquid sample directly onto the ATR crystal.



- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 - o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

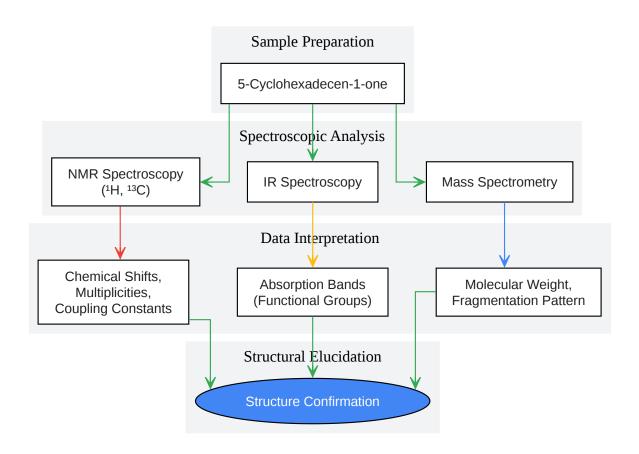
- Sample Introduction: Introduce a dilute solution of **5-Cyclohexadecen-1-one** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
 - Set the ionization energy to 70 eV.
 - Scan a mass-to-charge (m/z) range that encompasses the molecular weight of the compound (e.g., m/z 40-300).
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.



Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as **5-Cyclohexadecen-1-one**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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